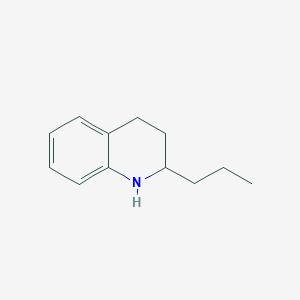

2-Propyl-1,2,3,4-tetrahydroquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Propyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular weight of 175.27 . It is commonly used in laboratory settings .

Synthesis Analysis

A two-step procedure has been developed for the synthesis of 1,2,3,4-tetrahydroquinolines . The process involves an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines, followed by an intramolecular Buchwald–Hartwig amination .Molecular Structure Analysis

The molecular structure of 1,2,3,4-tetrahydroquinoline has been determined using high-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations .Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroquinolines have been studied extensively . For instance, a reduction-Michael addition sequence has been reported .Physical And Chemical Properties Analysis

1,2,3,4-Tetrahydroquinoline is a member of the class of quinolines that is the 1,2,3,4-tetrahydro derivative of quinoline . It has a molecular weight of 133.19 g/mol .Wissenschaftliche Forschungsanwendungen

Conformational Analysis

The saturated part of the 1,2,3,4-tetrahydroquinoline (THQ) molecule allows for the possibility of multiple conformers’ existence . High-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations, was used to determine the precise molecular structures of the conformers of THQ .

Precursor for Alkaloids

1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .

Antioxidant

1,2,3,4-Tetrahydroquinoline is used as an antioxidant . This property makes it useful in various applications where oxidation is a concern.

Corrosion Inhibitor

In addition to its antioxidant properties, 1,2,3,4-Tetrahydroquinoline is also used as a corrosion inhibitor . This makes it valuable in industries where metal corrosion is a problem.

Active Component in Dyes

1,2,3,4-Tetrahydroquinoline is an active component in various dyes . This suggests its potential use in textile and other industries that require coloring agents.

Biological Evaluation

The newly obtained hybrid and its derivatives (hybrids of ibuprofen with 1,2,3,4-tetrahydroisoquinoline, and piperidine) were screened for their in vitro antioxidant, antitryptic, and inhibition of albumin denaturation activity . This indicates its potential use in pharmaceutical and medical research.

Wirkmechanismus

Target of Action

Tetrahydroquinolines, a class of compounds to which 2-propyl-1,2,3,4-tetrahydroquinoline belongs, are known to interact with various biological targets .

Mode of Action

Tetrahydroquinolines are generally known to interact with their targets through various mechanisms, including hydrogenation .

Biochemical Pathways

Tetrahydroquinolines are known to be involved in various biological processes .

Pharmacokinetics

The compound’s physical properties, such as its molecular weight and form, may influence its bioavailability .

Result of Action

Tetrahydroquinolines are generally known to have various biological activities .

Action Environment

Factors such as temperature and ph may potentially influence the compound’s action .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-propyl-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-2-5-11-9-8-10-6-3-4-7-12(10)13-11/h3-4,6-7,11,13H,2,5,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQBHSJQNWVSGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC2=CC=CC=C2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propyl-1,2,3,4-tetrahydroquinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-2-[(2-methylphenyl)formamido]pentanoic acid](/img/structure/B2365388.png)

![2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]benzoic acid](/img/structure/B2365389.png)

![4-(4-chlorophenyl)-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazol-5-amine hydrochloride](/img/structure/B2365395.png)

![3-(2-methoxyethyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2365396.png)

![2-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2365398.png)

![2-{[6-acetyl-3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}-N-(4-chlorobenzyl)acetamide](/img/structure/B2365402.png)

![Benzo[d]thiazol-6-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2365403.png)